molecular formula C9H9BrO2S B2508257 Methyl 2-((3-bromophenyl)thio)acetate CAS No. 865707-52-4

Methyl 2-((3-bromophenyl)thio)acetate

Cat. No. B2508257
Key on ui cas rn: 865707-52-4
M. Wt: 261.13
InChI Key: IQETZXNXLWFXBH-UHFFFAOYSA-N
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Patent
US07906546B2

Procedure details

A solution of 8.0 g (42 mmol) of 3-bromothiophenol was treated with 7.1 g (47 mmol) of methyl bromoacetate and potassium carbonate. The resulting suspension was stirred at reflux for 24 hrs, cooled to RT and neutralized with a saturated aqueous solution of NH4Cl. Diethylether was added, the phases were separated and the aqueous one was extracted twice with diethylether. The combined organic phases were dried over Na2SO4, filtered and evaporated to give 12.1 g (99%) of (3-bromo-phenylsulfanyl)-acetic acid methyl ester as a light yellow oil, MS: 279 (MNH4+, 1Br).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([SH:8])[CH:5]=[CH:6][CH:7]=1.Br[CH2:10][C:11]([O:13][CH3:14])=[O:12].C(=O)([O-])[O-].[K+].[K+].[NH4+].[Cl-]>C(OCC)C>[CH3:14][O:13][C:11](=[O:12])[CH2:10][S:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)S
Name
Quantity
7.1 g
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hrs
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous one was extracted twice with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(CSC1=CC(=CC=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 110.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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